1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Rocaglamide was first synthesized by Barry Trost in 1990 using an enantioselective synthesis method . The synthetic route involves the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety, forming the characteristic cyclopenta[b]benzofuran structure . Industrial production methods have not been extensively documented, but the synthesis typically involves multiple steps, including the formation of key intermediates and the use of specific catalysts and reaction conditions .
Chemical Reactions Analysis
Rocaglamide undergoes various chemical reactions, including:
Oxidation: Rocaglamide can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the rocaglamide molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rocaglamide has a wide range of scientific research applications:
Mechanism of Action
Rocaglamide exerts its effects primarily through the inhibition of protein synthesis in cells. It binds to the translation initiation factor eIF4A, converting it into a translational repressor . This inhibition of eIF4A disrupts the initiation of protein synthesis, leading to the downregulation of proteins involved in cell proliferation and survival . Rocaglamide also inhibits prohibitin 1 and prohibitin 2, which are involved in the Ras-mediated CRaf-MEK-ERK signaling pathway .
Comparison with Similar Compounds
Rocaglamide is part of the flavagline family, which includes other compounds such as silvestrol and rocaglaol . These compounds share similar structural features, including the cyclopenta[b]benzofuran core, but differ in their specific substituents and stereochemistry . Rocaglamide is unique in its potent anticancer and antiviral activities, which are attributed to its specific interactions with molecular targets like eIF4A and prohibitins .
Similar compounds include:
Silvestrol: Known for its potent anticancer activity and inhibition of eIF4A.
Rocaglaol: Exhibits strong insecticidal and anticancer properties.
Aglafoline: Another flavagline with notable biological activities.
Rocaglamide’s unique combination of biological activities and specific molecular interactions make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAQENNNINUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.